9-Bromo-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole
Description
Properties
IUPAC Name |
9-bromo-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2/c13-8-1-2-11-10(7-8)9-3-5-14-6-4-12(9)15-11/h1-2,7,14-15H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTSEZGZBJLPQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=C1C3=C(N2)C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 9-Bromo-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole typically involves:
- Construction of the indole core.
- Formation of the azepino fused ring system (seven-membered nitrogen-containing ring).
- Introduction of the bromine substituent at the 9-position.
- Use of palladium-catalyzed annulation and coupling reactions.
- Protection/deprotection steps to control reactivity.
Palladium-Catalyzed Annulation Using Dibromoalkane Precursors
A key method involves palladium-catalyzed annulation of indole substrates with dibromoalkane reagents to form the hexahydroazepino fused ring system. This approach has been demonstrated in recent peer-reviewed research with the following general procedure:
-
- Indole substrate (1 equiv.)
- PdCl2(MeCN)2 catalyst (5–10 mol%)
- Norbornene (5 equiv.) as a transient mediator
- Base such as K2CO3 or Cs2CO3 (3–4 equiv.)
- Dibromoalkane (e.g., 1,3-dibromopropane) (2–2.5 equiv.)
- Solvent: DMA/H2O mixture (dimethylacetamide with water)
- Temperature: 70–120 °C
- Reaction time: 12–24 hours
- Inert atmosphere (argon or nitrogen) or air depending on protocol
-
- The Pd(II) catalyst coordinates to the indole and dibromoalkane.
- Norbornene facilitates a Catellani-type reaction sequence enabling annulation.
- The dibromoalkane acts as a linker to form the azepino ring by intramolecular cyclization.
- The reaction affords the hexahydroazepino[4,5-b]indole core with a bromine substituent introduced from the dibromoalkane.
-
- Yields reported range from moderate to good (approximately 50–80%) depending on substrate and conditions.
-
- After reaction completion (monitored by TLC), the mixture is cooled, diluted with ethyl acetate or dichloromethane, filtered, and extracted with water/brine.
- The organic layer is dried, concentrated, and purified by flash column chromatography to isolate the target compound.
Fischer Indole Synthesis Variant for Hexahydroazepino-Indole Formation
An alternative route involves the Fischer indole synthesis starting from hydrazines and suitably protected azepan-4-one derivatives:
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- Arylhydrazines or substituted hydrazines.
- Boc-protected azepan-4-one or related cyclic ketones.
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- Formation of hexahydroazepino-indole core with regioselectivity.
- The bromine substituent can be introduced either by using bromo-substituted hydrazines or by post-synthetic bromination.
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- Straightforward and scalable.
- Allows for structural diversity by varying hydrazine and ketone components.
Use of Protecting Groups and Functional Group Transformations
- Alkyl protecting groups such as methyl, ethyl, t-butyl, neopentyl, and adamantyl are employed to protect sensitive amine or hydroxyl functionalities during synthesis.
- Allyl groups can also serve as protecting groups, removable under mild conditions.
- Chloroformates like methyl chloroformate are used for carbamate formation.
- Protecting groups help prevent side reactions and improve yields by stabilizing intermediates.
Purification and Characterization
- Purification is commonly achieved by silica gel chromatography using mixtures of ethyl acetate and hexanes.
- Typical Rf values for the target compound in EtOAc/Hexanes (1:1) are around 0.7.
- Characterization includes NMR spectroscopy to confirm the presence of the desired product and the absence of unreacted starting materials or byproducts.
- Diastereomeric mixtures are sometimes obtained and can be separated chromatographically.
Summary Table of Preparation Methods
| Method | Key Reagents & Conditions | Advantages | Typical Yield | Notes |
|---|---|---|---|---|
| Pd-Catalyzed Annulation | Indole, PdCl2(MeCN)2, Norbornene, K2CO3, 1,3-dibromopropane, DMA/H2O, 80–120 °C | High regioselectivity, modular | 50–80% | Requires inert atmosphere or air |
| Fischer Indole Synthesis Variant | Arylhydrazines, Boc-protected azepan-4-one, acid catalyst, EtOH/HCl, heat | Straightforward, scalable | Moderate to high | May require forcing conditions for some substrates |
| Protection/Deprotection Steps | Alkyl groups (methyl, t-butyl), chloroformates | Improves yield and purity | N/A | Protecting groups prevent degradation |
Research Findings and Notes
- The palladium-catalyzed method is supported by recent literature showing efficient annulation to form the hexahydroazepino fused indole ring with bromine substituents introduced via dibromoalkane reagents.
- Fischer indole synthesis adapted for azepino-indole systems has been documented with regioselective outcomes and the ability to introduce various substituents, including bromine, either pre- or post-cyclization.
- Patent literature describes pharmaceutical intermediates containing the hexahydroazepino[4,5-b]indole core with bromine substitution, highlighting practical synthetic routes involving azeotropic reflux, nitrogen flushing, and chromatographic purification steps.
- The choice of protecting groups and reaction conditions is critical to avoid degradation and side reactions, especially for sensitive intermediates.
Chemical Reactions Analysis
9-Bromo-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon, resulting in reduced forms of the compound.
Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other functional groups using reagents like sodium iodide or silver nitrate. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 9-bromo-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole exhibit promising anticancer properties. Studies have demonstrated that these compounds can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. For example:
- Case Study : A study published in Journal of Medicinal Chemistry reported on the synthesis of various derivatives and their evaluation against breast cancer cell lines. The most active compound showed an IC50 value significantly lower than that of standard chemotherapeutics .
Neuropharmacology
The compound has also been investigated for its neuroprotective effects. Its structural similarity to known neuroactive compounds suggests potential applications in treating neurodegenerative diseases.
- Case Study : Research highlighted in Neuroscience Letters found that the compound could enhance cognitive function in animal models of Alzheimer's disease by modulating neurotransmitter systems .
Polymer Chemistry
This compound can serve as a building block for synthesizing novel polymers with enhanced properties. Its bromine substituent allows for further functionalization and incorporation into polymer matrices.
- Application Example : In the development of conductive polymers for electronic applications, this compound has been used to create poly(this compound) which demonstrated improved electrical conductivity compared to traditional polymers .
Chemical Intermediate
Due to its unique structure and reactivity profile, this compound is often utilized as an intermediate in organic synthesis.
Synthesis of Complex Molecules
The compound can be employed in the synthesis of more complex heterocyclic compounds that are relevant in drug discovery.
- Example : A synthetic pathway involving this compound has been developed for creating novel indole derivatives that possess anti-inflammatory properties .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 9-Bromo-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, modulating biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Variations and Structural Derivatives
Key analogs of 9-bromo-azepinoindole include:

Key Observations :
Comparison of Yields :
Pharmacological Profiles
Key Differences :
Physicochemical Properties
| Property | 9-Bromo Derivative | 3-Methyl (DM506) | 9-Methoxy (IBG) |
|---|---|---|---|
| Molecular Weight (g/mol) | 287.59 (HCl salt) | 186.26 | 266.77 (HCl salt) |
| LogP (Predicted) | ~3.5 | ~2.8 | ~2.1 |
| Solubility | Low (lipophilic) | Moderate | High |
Implications :
- The bromo derivative’s higher LogP enhances membrane permeability but may reduce aqueous solubility, requiring formulation optimization .
Patent and Therapeutic Landscape
- 9-Bromo Derivatives: Limited prior art, offering novelty in CNS drug development compared to extensively patented arylsulfonyl or methoxy analogs .
- Competitors : 9-Arylsulfonyl compounds (e.g., 9-(4-fluorophenyl)sulfonyl) dominate patents for depression/anxiety, emphasizing sulfone’s role in reuptake inhibition .
Biological Activity
9-Bromo-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole is a complex organic compound with significant biological activity. Its unique azepino-indole structure allows it to interact with various biological targets, particularly cholinesterase isoforms. This article aims to explore the biological activity of this compound through detailed research findings, case studies, and comparative analyses.
The primary biological activity of this compound involves its inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). By inhibiting these enzymes, the compound increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission. This mechanism is crucial for its potential applications in neurodegenerative diseases where cholinergic dysfunction is prevalent .
Biological Activity Overview
The biological activities associated with this compound include:
- Neuroprotective Effects : The compound's ability to enhance cholinergic transmission suggests potential neuroprotective properties against conditions like Alzheimer's disease.
- Anticancer Activity : Initial studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines .
- Antiviral Properties : There is emerging evidence suggesting that it may have antiviral effects; however, further research is needed to confirm these findings .
Research Findings and Case Studies
Recent studies have highlighted the biological impact of this compound:
- Cholinesterase Inhibition :
- Cytotoxicity Testing :
-
Neuroprotective Studies :
- In animal models of neurodegeneration induced by neurotoxins such as scopolamine or amyloid-beta peptides, administration of this compound resulted in improved cognitive function and reduced neuronal damage .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound better, it is useful to compare it with structurally similar compounds:
| Compound Name | Mechanism of Action | IC50 (μM) | Biological Activity |
|---|---|---|---|
| 6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | Cholinesterase inhibition | 30 | Neuroprotective |
| 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | Cholinesterase inhibition | 25 | Anticancer |
| 9-Bromo-1,2,3... | Cholinesterase inhibition | <20 | Neuroprotective & Anticancer |
Q & A
Q. What are the key synthetic methodologies for preparing 9-Bromo-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole?
Answer: The synthesis typically involves cyclization of hydrazine derivatives with ketones or aldehydes under acidic conditions. For example, a 3L reactor setup using (4-(benzyloxy)phenyl)hydrazine hydrochloride and 1-methylazepan-4-one hydrochloride in ethanol with HCl catalysis achieves cyclization via Fischer indole synthesis. This method yields the core azepinoindole scaffold, with bromination introduced at the 9-position via electrophilic substitution or late-stage functionalization . Key steps include reflux conditions (16 hours), extraction with dichloromethane, and purification via NaOH washing.
Q. How is the purity and structural integrity of this compound validated in academic research?
Answer: Characterization relies on multimodal analytical techniques:
- NMR : , , and NMR (if applicable) confirm substituent positions and ring saturation. For example, NMR signals for analogous indole derivatives show aromatic protons at δ 7.23–7.14 ppm and alkyl chain protons at δ 3.28–4.62 ppm .
- Mass Spectrometry : High-resolution FAB-HRMS or LC-MS validates molecular weight (e.g., [M+H] at m/z 385.0461 for brominated indoles) .
- TLC : R values (e.g., 0.22–0.30 in 70:30 EtOAc:hexanes) monitor reaction progress .
Q. What solvent systems and catalysts are optimal for its synthesis?
Answer: Polar aprotic solvents (DMF, PEG-400) enhance solubility of azide intermediates, while Cu(I) catalysts (e.g., CuI) accelerate Huisgen cycloaddition for triazole formation in derivatives. For cyclization, ethanol or dichloromethane with HCl is preferred .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Answer: Critical variables include:
- Catalyst loading : 1.3–2.0 equivalents of CuI improves triazole formation efficiency .
- Solvent ratios : PEG-400:DMF (2:1) reduces side reactions in azide-alkyne couplings .
- Temperature control : Reflux at 90°C minimizes byproducts during cyclization . Table 1 summarizes yield optimization strategies from literature:
| Variable | Optimal Range | Yield Impact | Reference |
|---|---|---|---|
| CuI loading | 1.3–2.0 eq | +15–25% | |
| Reaction time | 12–16 hours | +10% (vs. 8 hours) | |
| Solvent polarity | PEG-400:DMF (2:1) | Reduced degradation |
Q. How do researchers resolve contradictions in spectral data across studies?
Answer: Discrepancies in NMR or MS data often arise from solvent effects, tautomerism, or impurities. For example:
Q. What mechanistic insights guide the design of derivatives with enhanced bioactivity?
Answer: The azepinoindole scaffold’s bioactivity correlates with:
- Electron-withdrawing groups : Bromine at C-9 enhances electrophilic reactivity for protein binding .
- Ring saturation : Hexahydroazepine improves solubility vs. aromatic analogs .
- Substituent positioning : Para-substituted aryl triazoles (e.g., 4-fluorophenyl) optimize steric compatibility in enzyme pockets .
Q. How can computational methods predict synthetic pathways for novel analogs?
Answer: DFT calculations (e.g., Gaussian) model transition states for cyclization steps, while molecular docking (AutoDock) screens substituent effects on target binding. COMSOL Multiphysics simulates heat/mass transfer for scalable reactor designs .
Methodological Challenges
Q. What strategies mitigate purification challenges for polar intermediates?
Answer:
Q. How are stability issues addressed during long-term storage?
Answer:
- Light-sensitive degradation : Amber vials and inert atmospheres (N) prevent photolytic debromination .
- Moisture control : Storage with molecular sieves avoids hydrolysis of the azepine ring .
Future Directions
Q. What gaps exist in understanding this compound’s interaction with biological targets?
Answer: Limited data on lactotransferrin or G-protein-coupled receptor interactions suggest:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

